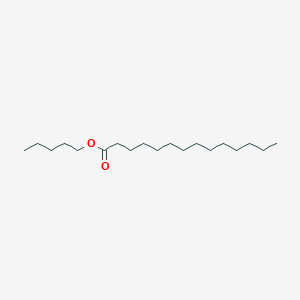
Pentyl myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl myristate is a colorless, odorless liquid that belongs to the group of esters. It is commonly used in the cosmetic industry as a fragrance and emollient due to its ability to promote skin hydration and softness. Additionally, pentyl myristate is widely used in the pharmaceutical industry as a solvent and carrier for various active ingredients.
Mécanisme D'action
Pentyl myristate acts as a penetration enhancer by disrupting the lipid bilayer of the skin. This allows for increased permeability and absorption of active ingredients. Additionally, pentyl myristate has been shown to increase the solubility of certain drugs, leading to improved bioavailability.
Effets Biochimiques Et Physiologiques
Pentyl myristate has been shown to have minimal toxicity and is generally considered safe for use in cosmetic and pharmaceutical applications. However, some studies have suggested that prolonged exposure to high concentrations of pentyl myristate may cause skin irritation and sensitization.
Avantages Et Limitations Des Expériences En Laboratoire
Pentyl myristate is widely used in the pharmaceutical industry as a solvent and carrier for various active ingredients. Its ability to enhance skin permeability and solubility makes it a valuable tool for drug delivery research. However, pentyl myristate may not be suitable for all types of active ingredients and may require further optimization for optimal delivery.
Orientations Futures
1. Further optimization of pentyl myristate as a carrier for lipophilic drugs
2. Investigation of the potential use of pentyl myristate in transdermal drug delivery systems
3. Development of new formulations utilizing pentyl myristate as a penetration enhancer
4. Investigation of the potential toxicological effects of pentyl myristate on human health
5. Development of new analytical methods for the quantification of pentyl myristate in complex matrices.
Méthodes De Synthèse
Pentyl myristate is synthesized through the esterification of myristic acid and pentanol. This reaction is typically carried out under reflux conditions in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then purified through distillation and recrystallization to obtain a high purity product.
Applications De Recherche Scientifique
Pentyl myristate has been extensively studied for its applications in the pharmaceutical industry. It is commonly used as a solvent and carrier for various active ingredients, including drugs and vitamins. Additionally, pentyl myristate has been shown to enhance the permeability of the skin, allowing for more efficient delivery of active ingredients.
Propriétés
Numéro CAS |
10484-35-2 |
|---|---|
Nom du produit |
Pentyl myristate |
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
pentyl tetradecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-17-19(20)21-18-16-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
QPXYWTUZRZEUAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCCCC |
Autres numéros CAS |
10484-35-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



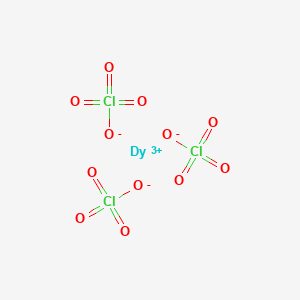
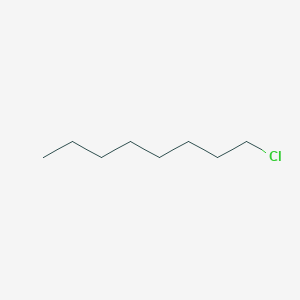
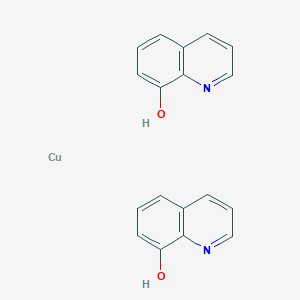
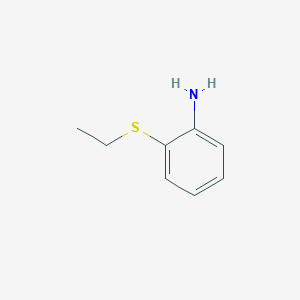
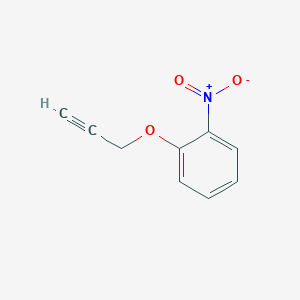
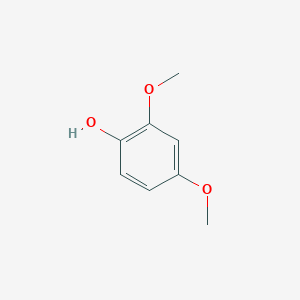
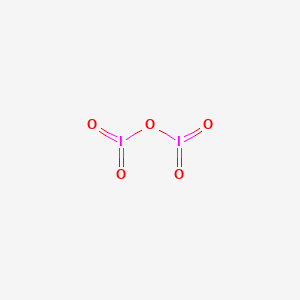
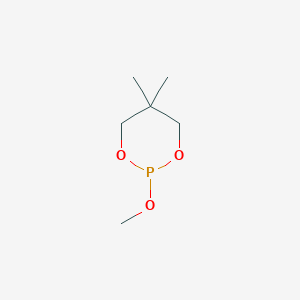
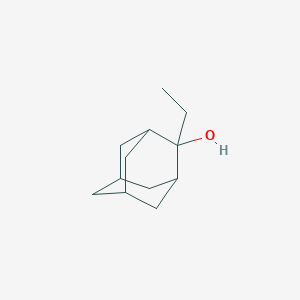
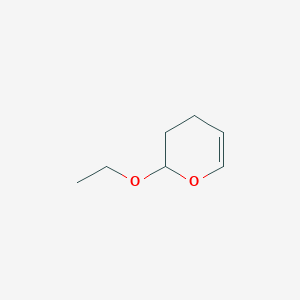
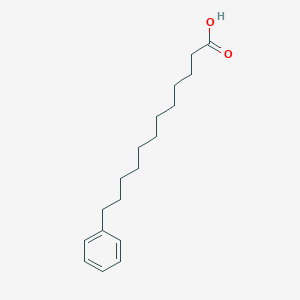

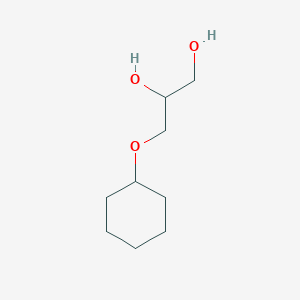
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)